molecular formula C15H9Cl2F3O B13758394 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane

Cat. No.: B13758394
M. Wt: 333.1 g/mol
InChI Key: QCOIYXARLGDHKU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and optimize the overall process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols or other derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex epoxides, while reduction typically produces diols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a tool for studying enzyme-catalyzed reactions involving epoxides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity can be harnessed in various chemical transformations, targeting specific molecular pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3-phenyl-2-(2,4,5-trifluorophenyl)oxirane
  • 2-(Chloromethyl)-3-(2-chlorophenyl)oxirane
  • 2-(Chloromethyl)-3-(2,4,5-trifluorophenyl)oxirane

Uniqueness

The presence of multiple halogen substitutions in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane distinguishes it from other epoxides

Properties

Molecular Formula

C15H9Cl2F3O

Molecular Weight

333.1 g/mol

IUPAC Name

2-(chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane

InChI

InChI=1S/C15H9Cl2F3O/c16-7-15(9-5-12(19)13(20)6-11(9)18)14(21-15)8-3-1-2-4-10(8)17/h1-6,14H,7H2

InChI Key

QCOIYXARLGDHKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC(=C(C=C3F)F)F)Cl

Origin of Product

United States

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